4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid
Description
4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of a butanoic acid backbone with a bis(2-methylpropyl)amino group and a keto group at the fourth position. It is a clear, pale liquid with a boiling point of 323.19°C .
Properties
IUPAC Name |
4-[bis(2-methylpropyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(2)7-13(8-10(3)4)11(14)5-6-12(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQVPAFURNCNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655986 | |
| Record name | 4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-00-2 | |
| Record name | 4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis . This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to decarboxylation and yielding the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in hydroxylated products.
Scientific Research Applications
4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the keto group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid derivatives: Compounds like 4-aminobutanoic acid and 4-hydroxybutanoic acid share structural similarities with 4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bis(2-methylpropyl)amino group and keto group provide unique sites for chemical modification and interaction with biomolecules, making it a valuable compound for research and industrial applications .
Biological Activity
Overview
4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid, with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a bis(2-methylpropyl)amino group and a keto group, which facilitate various interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biomolecules, while the keto group is capable of participating in nucleophilic addition reactions. These interactions can modulate enzyme and receptor activities, leading to diverse biological effects such as:
- Enzyme Modulation : The compound's structure allows it to influence enzymatic pathways, potentially affecting metabolic processes.
- Receptor Interaction : It may bind to various receptors, altering their function and downstream signaling pathways.
Biological Activities
Research into the biological activities of this compound reveals several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the context of infectious diseases.
- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. For instance, studies have demonstrated significant inhibition of cancer cell growth, indicating its potential as an anticancer agent.
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial properties of related compounds found that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria. This suggests that modifications to the structure could enhance its efficacy against pathogens .
- Antiproliferative Activity : In vitro assays demonstrated that this compound significantly reduced the viability of prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
